![molecular formula C15H22O B14447541 1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone CAS No. 78056-07-2](/img/structure/B14447541.png)
1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone is a complex organic compound with a unique structure It belongs to the class of naphthalenes, which are characterized by a fused ring system
Vorbereitungsmethoden
The synthesis of 1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone involves several steps, typically starting from simpler organic molecules. The synthetic routes often include:
Cyclization Reactions: These are used to form the fused ring system characteristic of naphthalenes.
Substitution Reactions: Introduction of the ethanone group and other substituents.
Industrial Production: Large-scale production may involve catalytic processes to ensure efficiency and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Vergleich Mit ähnlichen Verbindungen
Compared to other naphthalenes, 1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone is unique due to its specific substituents and ring structure. Similar compounds include:
2-Naphthalenemethanol: Shares the naphthalene core but differs in substituents.
Rosifoliol: Another naphthalene derivative with different functional groups.
Eigenschaften
78056-07-2 | |
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
1-(10,10-dimethyl-6-tricyclo[7.1.1.02,7]undec-2-enyl)ethanone |
InChI |
InChI=1S/C15H22O/c1-9(16)11-5-4-6-12-13(11)7-10-8-14(12)15(10,2)3/h6,10-11,13-14H,4-5,7-8H2,1-3H3 |
InChI-Schlüssel |
SVZJNZGVWBDIIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC=C2C1CC3CC2C3(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.